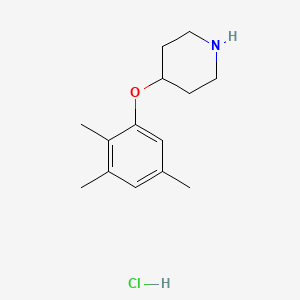![molecular formula C13H17BrN2O3 B1389962 3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide CAS No. 1138443-23-8](/img/structure/B1389962.png)
3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide
概要
説明
3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide is a chemical compound with the molecular formula C13H17BrN2O3 and a molecular weight of 329.19 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
準備方法
The synthesis of 3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide typically involves the reaction of 3-methoxypropylamine with 2-bromoacetyl chloride in the presence of a base, followed by the reaction with benzoyl chloride . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to control the reactivity of the intermediates.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.
Common reagents used in these reactions include sodium borohydride for reductions, hydrogen peroxide for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive bromoacetyl group.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide involves its interaction with biological molecules through its reactive bromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methoxypropyl group may also play a role in the compound’s solubility and bioavailability.
類似化合物との比較
Similar compounds to 3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide include:
3-[(2-Chloroacetyl)amino]-N-(3-methoxypropyl)-benzamide: This compound has a chloroacetyl group instead of a bromoacetyl group, which affects its reactivity and applications.
3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide: This compound has a different alkyl chain length, which can influence its physical and chemical properties.
3-[(2-Bromoacetyl)amino]-N-(3-ethoxypropyl)-benzamide: The presence of an ethoxy group instead of a methoxy group can alter the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.
特性
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-(3-methoxypropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-19-7-3-6-15-13(18)10-4-2-5-11(8-10)16-12(17)9-14/h2,4-5,8H,3,6-7,9H2,1H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEIVZWZXPGIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-](/img/structure/B1389880.png)


![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1389887.png)
![N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide](/img/structure/B1389890.png)

![4-[(3-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1389892.png)



![4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1389899.png)


